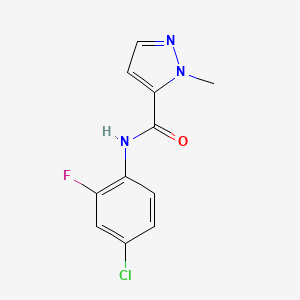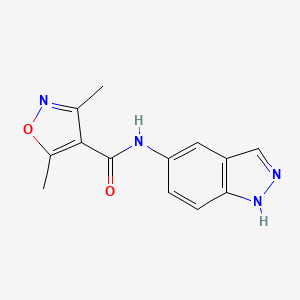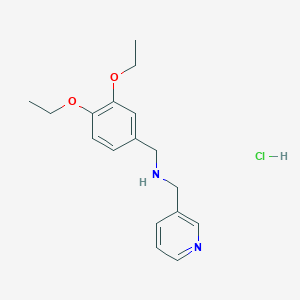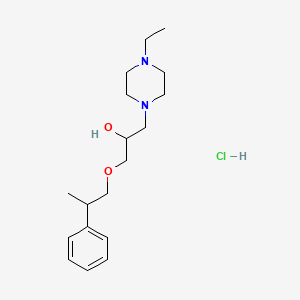
N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CFMP, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide's mechanism of action is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. This compound has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis. In neurology, this compound has been shown to inhibit the formation of beta-amyloid plaques. This compound has also been shown to have immunomodulatory effects, such as inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic applications in various fields. This compound's ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer research. This compound's ability to inhibit the formation of beta-amyloid plaques makes it a potential candidate for Alzheimer's disease research. This compound's immunomodulatory effects make it a potential candidate for autoimmune disease research. One limitation of this compound in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several future directions for N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide research. One direction is to further study this compound's mechanism of action to better understand its therapeutic potential. Another direction is to explore this compound's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to investigate this compound's potential use in treating various types of cancer and autoimmune diseases.
Métodos De Síntesis
N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-fluoroaniline with methyl isobutyrylacetate to form 4-chloro-2-fluoro-N-methylacetanilide. This intermediate is then reacted with hydrazine hydrate to form this compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its potential use in treating Alzheimer's disease by inhibiting the formation of beta-amyloid plaques. This compound has also been studied for its immunomodulatory effects, which could potentially be used in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRBVILVQMWBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(5R*,8S*)-2-amino-3-cyano-10-methyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[b]pyridin-4-yl]phenoxy}acetamide](/img/structure/B5467949.png)
![4-bromo-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5467951.png)
![{(1R*,2S*)-2-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl}methanol](/img/structure/B5467954.png)
![5-imino-6-(4-isopropylbenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5467959.png)
![3-(4-fluorophenyl)-5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5467972.png)
![N~2~-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N~1~,N~2~-dimethylalaninamide](/img/structure/B5467993.png)

![N-[2-(3-methylphenyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5467997.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467998.png)

![3,4-dimethoxy-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5468019.png)
![N-(2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5468029.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5468048.png)